

Application of MS143 in 3D Printing Post-Processing: Application Notes and Protocols

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Compound of Interest

Compound Name: MS143

Cat. No.: B12406210

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Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are based on the established properties of the **MS143** product line as a PTFE-based release agent and dry lubricant. As of the date of this document, the direct application of **MS143** in general 3D printing post-processing for surface finishing is not widely documented in scientific literature or manufacturer's application notes. The protocols described herein are proposed based on the material's characteristics and are intended for research and development purposes. Users should perform their own validation for their specific applications.

Introduction

MS143 is a product line of polytetrafluoroethylene (PTFE) based coatings manufactured by Miller-Stephenson. These products, such as MS-143HN and MS-143XD, are formulated as high-lubricity, low molecular weight PTFE fluoropolymer dispersions.^[1] They function as versatile and robust release agents and dry lubricants.^{[1][2]} Key characteristics include being non-migrating, non-staining, and designed not to interfere with post-finishing operations.^{[1][2]} While not explicitly marketed for general 3D printing post-processing, its properties lend themselves to two key potential applications in this field: as a release agent for 3D printed molds and as a dry lubricant for functional 3D printed parts.

Quantitative Data Summary

The following table summarizes the physical and chemical properties of representative products from the **MS143** line. This data is essential for understanding the material's behavior and for safe handling during experimental procedures.

Property	MS-143HN	MS-143XD-1
Primary Polymer	Fluoropolymer	Polytetrafluoroethylene (PTFE)
Appearance	White Particle Suspension	Milky
Specific Gravity	1.24 g/mL @ 25°C	-
Percent Volatile by Volume	-	99%
Vapor Pressure	-	226 mm Hg @ 25°C
Solubility in H ₂ O	-	Insoluble
Odor	Slight	Faint Ethereal
Ozone Depletion	0.00	-
Stability	Stable at normal temperatures	Stable at normal temperatures

Data extracted from manufacturer's safety and technical data sheets.[\[2\]](#)[\[3\]](#)

Application Note I: MS143 as a Release Agent for 3D Printed Molds

Application Overview

3D printing is increasingly used to create molds for casting a variety of materials, including resins, silicones, and waxes. A significant challenge in this process is ensuring a clean release of the cast part from the 3D printed mold without damaging either component. The inherent layer lines in many 3D printing technologies can create a textured surface that promotes adhesion. **MS143**, as a PTFE-based mold release agent, can be applied to the surface of a 3D printed mold to create a non-stick surface, facilitating easy demolding.[\[2\]](#)[\[4\]](#)

Experimental Protocol

Objective: To evaluate the efficacy of **MS143** as a release agent for casting polyurethane resin in a 3D printed (FDM, PLA) mold.

Materials:

- 3D printed mold (PLA, minimum 0.2mm layer height)
- MS-143HN spray
- Two-part polyurethane casting resin
- Mixing containers and stir sticks
- Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
- Fume hood or well-ventilated area

Procedure:

- Mold Preparation:
 - Ensure the 3D printed mold is clean, dry, and free of any loose particles or oils.
 - For best results, post-process the mold surface by sanding with progressively finer grits of sandpaper (e.g., 220, 400, 600 grit) to reduce the prominence of layer lines.
 - Thoroughly clean the mold surface with a suitable solvent (e.g., isopropyl alcohol) to remove any dust from sanding. Allow to dry completely.
- Application of **MS143**:
 - In a well-ventilated area, shake the can of MS-143HN thoroughly.
 - Hold the can approximately 8-12 inches from the mold surface.
 - Apply a thin, uniform coat to all surfaces of the mold that will be in contact with the casting resin.

- Allow the coating to dry completely. The solvent carrier will evaporate, leaving a thin film of PTFE.
- For new molds or complex geometries, a second coat may be applied after the first has dried.
- Casting and Demolding:
 - Prepare the polyurethane casting resin according to the manufacturer's instructions.
 - Pour the mixed resin into the **MS143**-coated mold.
 - Allow the resin to cure fully as per the manufacturer's specifications.
 - Once cured, carefully demold the cast part from the 3D printed mold. Observe the ease of release and the surface finish of the cast part.

Expected Outcomes

The application of **MS143** is expected to significantly reduce the force required to demold the cured polyurethane part. The cast part should exhibit a cleaner surface finish with minimal to no transfer of the release agent. The 3D printed mold should be reusable for multiple casting cycles, although reapplication of **MS143** may be necessary.

Application Note II: MS143 as a Dry Lubricant for Functional 3D Printed Parts

Application Overview

3D printing allows for the rapid prototyping and production of functional parts and assemblies with moving components, such as gears, hinges, and sliding mechanisms. The layer-by-layer fabrication process can result in surfaces with a higher coefficient of friction compared to injection-molded parts. Applying a dry lubricant can reduce friction and wear, leading to smoother operation and longer part life. **MS143**'s formulation as a dry PTFE lubricant makes it a suitable candidate for this application, as it provides a slick, non-oily surface that does not attract dust and debris.[5][6]

Experimental Protocol

Objective: To quantify the reduction in the coefficient of static friction between two 3D printed surfaces after the application of **MS143**.

Materials:

- 3D printed test blocks (e.g., PLA, ABS, or PETG) with flat surfaces.
- MS-143XD
- Force gauge
- Variable angle ramp or a flat surface with a pulley system
- Weight of known mass
- Personal Protective Equipment (PPE): safety glasses, gloves

Procedure:

- Surface Preparation:
 - Print a set of test blocks. Ensure the surfaces to be tested are free from printing defects.
 - Clean the surfaces with isopropyl alcohol to remove any contaminants.
- Application of **MS143**:
 - Apply a thin, even coat of MS-143XD to the surfaces of the test blocks that will be in contact.
 - Allow the coating to dry completely.
- Friction Measurement (Control - No Lubricant):
 - Place one test block on a horizontal surface. Place the second block on top of it.
 - Attach the force gauge to the top block.

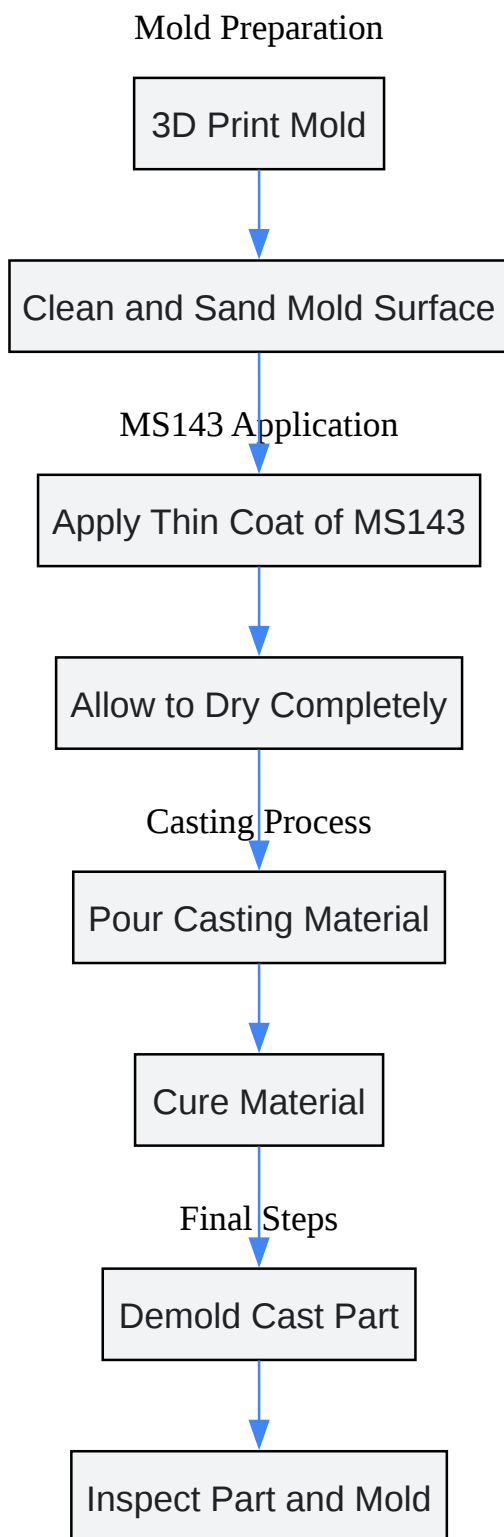
- Slowly pull the top block horizontally and record the maximum force required to initiate movement (static friction).
- Repeat the measurement at least three times and calculate the average force.
- Calculate the coefficient of static friction ($\mu_s = F/N$, where F is the frictional force and N is the normal force, i.e., the weight of the top block).
- Friction Measurement (**MS143** Coated):
 - Repeat the friction measurement procedure with the **MS143**-coated test blocks.
 - Record the average maximum force required to initiate movement.
 - Calculate the new coefficient of static friction.
- Data Analysis:
 - Compare the coefficient of static friction for the uncoated and **MS143**-coated surfaces.
 - Calculate the percentage reduction in the coefficient of friction.

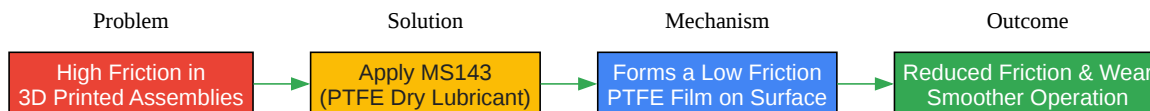
Expected Outcomes

The application of **MS143** is expected to create a low-friction PTFE film on the 3D printed surfaces, resulting in a measurable reduction in the coefficient of static friction. This will translate to smoother movement and reduced wear in functional 3D printed assemblies.

Visualizations

Workflow for MS143 Application as a Mold Release Agent





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